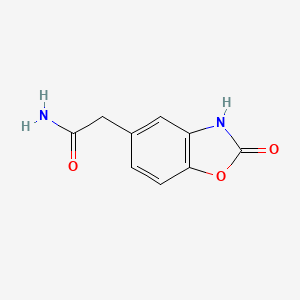

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide

Description

2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide is a heterocyclic compound featuring a partially saturated benzoxazole core (2,3-dihydro-1,3-benzoxazol-2-one) with an acetamide substituent at the 5-position. This compound is of interest in medicinal chemistry due to its hydrogen-bonding capabilities (via the 2-oxo group and acetamide) and balanced lipophilicity, which may influence pharmacokinetics and target binding .

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide |

InChI |

InChI=1S/C9H8N2O3/c10-8(12)4-5-1-2-7-6(3-5)11-9(13)14-7/h1-3H,4H2,(H2,10,12)(H,11,13) |

InChI Key |

AELJPUYVSCPBJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC(=O)N)NC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The subsequent acylation with acetic anhydride yields the target compound.

Reaction Conditions:

Temperature: Typically between 80-120°C.

Catalysts: Acidic or basic catalysts may be used to facilitate cyclization.

Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).

Major Products

Oxidation: Formation of benzoxazole-2,3-dione derivatives.

Reduction: Formation of benzoxazole-2,3-dihydro derivatives.

Substitution: Formation of halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity allows for the construction of diverse chemical libraries for drug discovery.

Biology

The compound exhibits potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.

Industry

In the materials science industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : Benzisoxazole core (adjacent O and N atoms) with 3-chloromethyl and 5-acetamide groups.

- Key Differences: Heterocycle: Benzisoxazole vs. dihydrobenzoxazole. The benzisoxazole is fully aromatic, while the dihydrobenzoxazole has partial saturation, affecting conjugation and planarity.

- Synthesis : Prepared via cyclization of o-hydroxyphenylketoximes, similar to methods used for benzoxazoles but requiring chlorinated precursors .

- Applications : Serves as a precursor for 3,5-disubstituted benzisoxazoles with reported antipsychotic and antimicrobial activities .

N-Methyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetamide

- Structure : Nearly identical to the target compound but with an N-methylated acetamide.

- Metabolic Stability: Methylation may block oxidative deamination, prolonging half-life in vivo.

- Pharmacological Implications : Improved bioavailability could make this variant more suitable for central nervous system (CNS) targets.

(S)-2-Amino-2-(3-oxo-2,3-dihydroisoxazol-5-yl)acetic Acid Hydrate

- Structure: Isoxazole core (O and N separated by one carbon) with 3-oxo and 5-aminoacetic acid groups.

- Key Differences: Heterocycle: Isoxazole vs. benzoxazole. Functionality: Zwitterionic nature (amino and carboxylic acid groups) increases polarity, limiting blood-brain barrier penetration compared to the target compound’s neutral acetamide .

- Applications : Polar structure suggests utility in hydrophilic environments or as a building block in peptide mimetics.

2-{5-[(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide

- Structure: Hybrid molecule combining benzimidazole, thiazolidinone, and acetamide moieties.

- Key Differences: Complexity: Additional thiazolidinone ring introduces conformational rigidity and hydrogen-bonding sites. Activity: Benzimidazole-thiazolidinone hybrids are explored as kinase inhibitors or antiproliferative agents, diverging from the target compound’s likely CNS or antimicrobial applications .

Structural and Pharmacokinetic Data Table

<sup>a</sup> Predicted using fragment-based methods.

Research Findings and Trends

- Hydrogen Bonding : The 2-oxo group in the target compound participates in strong hydrogen bonds, a feature critical for binding to enzymes like IDO1 (indoleamine 2,3-dioxygenase) or serotonin receptors .

- Metabolism : Dihydrobenzoxazoles show slower hepatic clearance than benzisoxazoles due to reduced cytochrome P450-mediated oxidation .

- Toxicity: Chloromethyl derivatives (e.g., ) may pose genotoxicity risks, whereas the target compound’s acetamide is metabolically benign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.